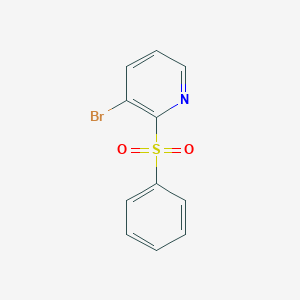

3-Bromo-2-(phenylsulfonyl)pyridine

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

950693-95-5 |

|---|---|

Molecular Formula |

C11H8BrNO2S |

Molecular Weight |

298.16 g/mol |

IUPAC Name |

2-(benzenesulfonyl)-3-bromopyridine |

InChI |

InChI=1S/C11H8BrNO2S/c12-10-7-4-8-13-11(10)16(14,15)9-5-2-1-3-6-9/h1-8H |

InChI Key |

AHNKORKLONCCJU-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)S(=O)(=O)C2=C(C=CC=N2)Br |

Origin of Product |

United States |

Synthetic Methodologies for 3 Bromo 2 Phenylsulfonyl Pyridine and Analogues

Direct Synthetic Approaches for Phenylsulfonylpyridines

The direct formation of the C-S bond between a pyridine (B92270) ring and a phenylsulfonyl moiety is a key strategic consideration in the synthesis of the target compound. Two primary methodologies are highlighted here: electrochemical C-H sulfonylation and nucleophilic aromatic substitution.

Electrochemical Meta-C-H Sulfonylation of Pyridine Substrates

A recent and innovative approach to the synthesis of phenylsulfonylpyridines involves the electrochemical meta-C-H sulfonylation of pyridine substrates. researchgate.netnih.gov This method offers a direct functionalization of the pyridine ring at the C3 position, which is traditionally challenging to achieve selectively. The reaction proceeds through a redox-neutral dearomatization-rearomatization strategy.

The process is initiated by a tandem dearomative cycloaddition, followed by a hydrogen-evolution electrooxidative C-H sulfonation of the resulting oxazino-pyridines, and is completed by an acid-promoted rearomatization sequence. researchgate.net This electrochemical protocol demonstrates good functional group tolerance, allowing for the presence of various substituents on both the pyridine ring and the sulfinate reagent. researchgate.net For instance, pyridines with chloro, bromo, and iodo groups have been shown to react selectively, highlighting the orthogonality of this method to traditional catalytic cross-coupling reactions. researchgate.net

The reaction can be carried out in either a two-pot or a one-pot procedure and has been successfully scaled up for the synthesis of compounds like 3-(phenylsulfonyl)pyridine. nih.gov The general procedure involves the electrolysis of a mixture of the dearomatized heteroarene, a sodium sulfinate, and a supporting electrolyte in a suitable solvent system. nih.gov

Installation of the Phenylsulfonyl Moiety via Nucleophilic Aromatic Substitution on Halogenated Pyridines

A more classical and widely employed method for constructing the phenylsulfonylpyridine scaffold is through nucleophilic aromatic substitution (SNAr). This approach typically involves the reaction of a halogenated pyridine with a thiophenol derivative, followed by oxidation of the resulting thioether to the sulfone.

The regioselectivity of SNAr on the pyridine ring is a critical factor. Nucleophilic attack is favored at the C2 and C4 positions due to the ability of the nitrogen atom to stabilize the negative charge in the Meisenheimer intermediate. stackexchange.comquimicaorganica.org Consequently, to synthesize a 2-(phenylsulfonyl)pyridine (B1580734) derivative, a pyridine with a leaving group at the 2-position, such as 2-chloropyridine (B119429) or 2-bromopyridine (B144113), is reacted with a thiophenolate.

A study on the regiospecific synthesis of 3-bromo-2-(phenylsulfanyl)pyridine derivatives demonstrated the thermally induced SNAr reaction between 3-bromo-2-chloropyridine (B150940) and various thiophenol derivatives using different bases, without the need for a metal catalyst. blucher.com.br This reaction selectively displaces the chlorine atom at the 2-position, leaving the bromine at the 3-position intact. The resulting 3-bromo-2-(phenylsulfanyl)pyridine can then be oxidized to the target 3-bromo-2-(phenylsulfonyl)pyridine.

The SNAr reactions on pyridines are well-established and can proceed through either a classical two-step mechanism involving a Meisenheimer intermediate or, in some cases, a concerted mechanism. nih.gov The presence of electron-withdrawing groups on the pyridine ring can further activate the substrate towards nucleophilic attack. nih.gov

Introduction of Bromine Substituents on Phenylsulfonylpyridine Scaffolds

Regiospecific Bromination Strategies of 2-(Phenylsulfonyl)pyridine

The direct bromination of 2-(phenylsulfonyl)pyridine presents a challenge in achieving regiospecificity. The phenylsulfonyl group is a meta-directing deactivator, while the pyridine nitrogen also deactivates the ring towards electrophilic substitution. Electrophilic halogenation of pyridine itself typically requires harsh conditions and often leads to a mixture of products. youtube.comyoutube.com For instance, bromination of pyridine in fuming sulfuric acid at elevated temperatures primarily yields 3-bromopyridine. researchgate.netcapes.gov.br

To achieve selective bromination, directing group strategies or activation of the pyridine ring are often necessary. An electrochemical approach has been developed for the meta-bromination of pyridines using directing groups, which allows for regioselective functionalization under mild conditions. nih.gov While not directly applied to 2-(phenylsulfonyl)pyridine in the cited literature, this methodology suggests a potential pathway for the synthesis of this compound.

Alternatively, lithiation of the pyridine ring followed by quenching with a bromine source can provide a route to specific bromo-substituted pyridines. researchgate.net However, the directing effect of the phenylsulfonyl group in such a reaction would need to be carefully considered.

Bromination of Pyridine-Fused Systems Incorporating Sulfonyl Moieties

The bromination of pyridine-fused systems, such as quinolines, provides insights into the reactivity of these more complex heterocyclic structures. For example, the electrochemical meta-C-H sulfonylation has been successfully applied to quinolines and isoquinolines, demonstrating complete meta-selectivity. researchgate.net This suggests that similar strategies could be employed for the synthesis of brominated and sulfonated quinoline (B57606) derivatives, which are analogues of the target compound.

Multistep Synthesis Routes to the this compound Core

The synthesis of this compound can be approached through two primary strategic disconnections: constructing the pyridine ring with the essential substituents already in place, or by the sequential functionalization of a pre-formed pyridine ring. Both approaches offer unique advantages and challenges, which are explored in the following sections.

Construction of the Pyridine Ring with Pre-installed Phenylsulfonyl and Bromine Groups

Building the pyridine ring with the bromo and phenylsulfonyl groups already incorporated into the acyclic precursors is a convergent approach to the target molecule. This strategy relies on powerful ring-forming reactions, such as annulation and condensation, to assemble the heterocyclic core in a highly controlled manner.

Annulation reactions, which involve the formation of a new ring onto an existing system, are a powerful tool in heterocyclic synthesis. In the context of this compound, this would typically involve the reaction of a three-carbon component with a precursor providing the remaining two carbons and the nitrogen atom, with at least one of the building blocks containing a phenylsulfonyl group. While specific examples for the direct synthesis of this compound via annulation are not prevalent in the literature, the general principles of [3+2] annulation suggest a plausible route. For instance, the reaction of a suitably substituted vinyl or allenyl sulfone with a nitrogen-containing species could potentially lead to the desired pyridine core.

Condensation reactions are a cornerstone of pyridine synthesis, often involving the reaction of carbonyl compounds with an amine source. researchgate.net The Hantzsch pyridine synthesis and related multicomponent reactions exemplify this approach, allowing for the construction of a wide array of functionalized pyridines. researchgate.net

A relevant example from the patent literature describes the synthesis of 2-bromo-3-ethylsulfonylpyridine. acs.org This process involves the condensation of 1,1,3,3-tetramethoxypropane (B13500) with ethylsulfonylacetonitrile, followed by cyclization with hydrogen bromide to yield the 2-bromo-3-ethylsulfonylpyridine. acs.org This suggests a potential pathway for the synthesis of the phenylsulfonyl analogue, where phenylsulfonylacetonitrile would be used as a key building block.

A proposed condensation approach for this compound is outlined below:

| Step | Reactants | Reagents/Conditions | Intermediate/Product |

| 1 | Phenylsulfonylacetonitrile, Malondialdehyde tetraethyl acetal (B89532) | Base (e.g., NaOEt) | Acyclic condensation product |

| 2 | Acyclic condensation product | HBr, Heat | This compound |

This hypothetical route leverages the known reactivity of sulfonylacetonitriles in condensation reactions to construct the pyridine ring with the desired substitution pattern.

Sequential Functionalization Strategies

An alternative and often more practical approach to this compound involves the stepwise modification of a simpler, pre-existing pyridine scaffold. This strategy allows for greater flexibility and often utilizes well-established and high-yielding reactions.

The introduction of a phenylsulfonyl group onto a pyridine ring can be achieved through several methods. A common route involves the nucleophilic aromatic substitution (SNAr) reaction of a halopyridine with a sulfinate salt. For example, 2-chloropyridine can react with sodium benzenesulfinate (B1229208) to yield 2-(phenylsulfonyl)pyridine.

Another key method is the oxidation of the corresponding pyridyl sulfide (B99878). The synthesis of 2-pyridyl phenyl sulfides is readily accomplished by the reaction of a halopyridine with thiophenol. acs.org For instance, 2-bromopyridine can be treated with thiophenol in the presence of a base to afford 2-(phenylsulfanyl)pyridine.

A particularly relevant synthesis is the regiospecific preparation of 3-bromo-2-(phenylsulfanyl)pyridine derivatives. This has been achieved through the thermal SNAr reaction between 3-bromo-2-chloropyridine and various thiophenol derivatives in the presence of a base, without the need for a metal catalyst. blucher.com.br The subsequent oxidation of the sulfide to the sulfone provides a direct route to the target compound.

The following table summarizes the synthesis of various 3-bromo-2-(phenylsulfanyl)pyridine derivatives:

| Thiophenol Derivative | Base | Solvent | Yield (%) | Reference |

| Thiophenol | K2CO3 | DMF | 85 | blucher.com.br |

| 4-Methylthiophenol | Cs2CO3 | DMF | 90 | blucher.com.br |

| 4-Chlorothiophenol | K2CO3 | DMF | 82 | blucher.com.br |

The resulting 3-bromo-2-(phenylsulfanyl)pyridine can then be oxidized to the desired this compound using common oxidizing agents such as meta-chloroperoxybenzoic acid (m-CPBA) or hydrogen peroxide. organic-chemistry.org

An alternative sequential strategy involves the synthesis of 2-(phenylsulfonyl)pyridine followed by selective bromination. The synthesis of 2-(phenylsulfonyl)pyridine can be achieved as described in the previous section.

The subsequent bromination of 2-(phenylsulfonyl)pyridine is expected to be regioselective. The powerful electron-withdrawing nature of the phenylsulfonyl group at the 2-position deactivates the pyridine ring towards electrophilic aromatic substitution and directs incoming electrophiles primarily to the 3- and 5-positions. Due to steric hindrance from the bulky phenylsulfonyl group, bromination is anticipated to occur preferentially at the 3-position.

Standard brominating agents such as N-bromosuccinimide (NBS) or bromine in the presence of a Lewis acid or oleum (B3057394) could be employed for this transformation. nih.gov

A proposed sequential functionalization route is as follows:

| Step | Starting Material | Reagents/Conditions | Product |

| 1 | 2-Chloropyridine | Thiophenol, Base | 2-(Phenylsulfanyl)pyridine |

| 2 | 2-(Phenylsulfanyl)pyridine | m-CPBA or H2O2 | 2-(Phenylsulfonyl)pyridine |

| 3 | 2-(Phenylsulfonyl)pyridine | NBS, H2SO4 | This compound |

This method offers a controlled, step-by-step approach to the final product, allowing for purification and characterization at each intermediate stage.

Advanced Catalytic Approaches for Substructure Formation

The construction of highly substituted pyridines, such as this compound, necessitates advanced synthetic methodologies capable of regioselective functionalization. The introduction of substituents at specific positions on the pyridine ring is often difficult to achieve through classical methods, which may require harsh conditions and suffer from a lack of selectivity. researchgate.net Modern catalytic approaches, however, offer milder reaction conditions and greater control over the placement of functional groups.

Transition Metal-Catalyzed Coupling Reactions for Pyridine Ring Derivatization

Transition metal catalysis stands as a cornerstone for the functionalization of pyridine rings through C-H activation and cross-coupling reactions. nih.gov These methods provide powerful tools for forming carbon-carbon and carbon-heteroatom bonds. Catalytic systems based on metals like palladium (Pd), nickel (Ni), and copper (Cu) are frequently employed. umb.edu

Cross-coupling reactions, such as the Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig reactions, have been adapted for pyridine substrates. umb.edutcichemicals.com For instance, the Suzuki-Miyaura coupling can utilize pyridine-2-sulfinates as effective replacements for the often hard-to-prepare pyridine-2-boronic acids, enabling the formation of C-C bonds with aryl halides under palladium catalysis. tcichemicals.com This strategy is tolerant of various functional groups, highlighting its utility in complex molecule synthesis. tcichemicals.com

The Mizoroki-Heck reaction, another palladium-catalyzed process, facilitates the coupling of aryl halides with olefins to introduce aryl groups onto a carbon-carbon double bond. umb.edu While direct C-S bond formation on the pyridine ring to create the phenylsulfonyl moiety can be challenging, transition metal catalysis offers indirect routes. One common strategy involves the coupling of a halogenated pyridine with a thiol, followed by oxidation of the resulting sulfide to the sulfone.

Research has demonstrated the utility of palladium and nickel catalysts in coupling Grignard reagents with alkyl, vinyl, or aryl halides (Kumada coupling), a method that can be applied to pyridine systems. umb.edu The development of ligands for these metal catalysts is crucial for achieving high efficiency and selectivity. For example, pyridinophane ligands have been studied for their ability to tune the electronic properties and reactivity of metal centers like Fe(III) and Cu(II) in catalytic C-C coupling reactions. tcu.edu

Table 1: Examples of Transition Metal-Catalyzed Pyridine Functionalization

| Reaction Type | Catalyst/Reagents | Substrates | Product Type | Reference |

|---|---|---|---|---|

| Suzuki-Miyaura Coupling | Palladium catalyst | Pyridine sulfinates, Aryl halides | Aryl-substituted pyridines | tcichemicals.com |

| Kumada Coupling | Nickel or Palladium catalyst | Grignard reagents, Halogenated pyridines | Alkyl/Aryl-substituted pyridines | umb.edu |

Photocatalytic Methods in Pyridine Functionalization Relevant to Bromine/Sulfonyl Groups

Visible-light photocatalysis has emerged as a powerful and sustainable strategy for organic synthesis, offering mild reaction conditions and high efficiency for constructing valuable molecular scaffolds. eurekalert.org This approach is increasingly applied to the difunctionalization of alkenes, allowing the simultaneous introduction of a pyridine moiety and another functional group. eurekalert.org

One notable development is the visible-light-promoted, transition-metal-free acetalation-pyridylation of alkenes. eurekalert.org This method uses an organic photocatalyst (4CzIPN) to react alkenes with glyoxylic acid acetal and a cyanopyridine, installing both a pyridine group and an acetal group, which can be readily converted to other functionalities. eurekalert.org

Photochemical methods have also been developed for the direct functionalization of pyridines via pyridinyl radical intermediates. unibo.itresearchgate.net In one organocatalytic approach, a dithiophosphoric acid serves multiple catalytic roles: as a Brønsted acid to protonate the pyridine, a single electron transfer (SET) reductant to form the pyridinyl radical, and a hydrogen atom abstractor. unibo.itresearchgate.net This allows for the coupling of pyridines with radicals derived from allylic C-H bonds, forming new C(sp²)-C(sp³) bonds with high regioselectivity. unibo.itresearchgate.net

Furthermore, metal-free photocatalytic strategies have been devised to convert sulfonamides into valuable sulfonyl radical intermediates. nih.gov This approach enables the late-stage functionalization of molecules containing sulfonamide groups, which are common in pharmaceuticals. nih.gov The generated sulfonyl radicals can then be combined with various alkene fragments to form new sulfones, demonstrating a pathway relevant to the synthesis of phenylsulfonyl pyridines. nih.gov The process is believed to operate through energy-transfer catalysis. nih.gov

Table 2: Photocatalytic Functionalization Reactions

| Reaction Type | Catalyst/Conditions | Substrates | Key Intermediate | Product Feature | Reference |

|---|---|---|---|---|---|

| Acetalation-Pyridylation | 4CzIPN, Visible Light | Alkenes, Glyoxylic acid acetal, Cyanopyridine | Radical species | Introduction of pyridine and acetal groups | eurekalert.org |

| Allylation of Pyridines | Dithiophosphoric acid, 365 nm LED | Pyridines, Allylic compounds | Pyridinyl radical | C4-selective C(sp²)-C(sp³) bond formation | unibo.itresearchgate.net |

Metal-Free Approaches to Pyridine Functionalization

In addition to metal-catalyzed methods, metal-free approaches for pyridine functionalization have gained significant traction. researchgate.net These strategies avoid the cost and potential toxicity associated with transition metals and often offer alternative reactivity and selectivity.

A highly relevant metal-free method for synthesizing precursors to the target compound is the thermally activated nucleophilic aromatic substitution (SNAr) reaction. blucher.com.br Researchers have successfully synthesized 3-bromo-2-(phenylsulfanyl)pyridine derivatives by reacting 3-bromo-2-chloropyridine with various thiophenol derivatives. blucher.com.br The reaction proceeds without a metal catalyst, using different bases to promote the regiospecific substitution of the chlorine atom by the thiophenol. blucher.com.br The resulting 3-bromo-2-(phenylsulfanyl)pyridine can then be oxidized to the desired this compound in a subsequent step.

Other metal-free strategies involve the activation of the pyridine ring using non-metallic reagents. For example, activating the pyridine with a Lewis acid like BF₃·OEt₂ facilitates the nucleophilic addition of a phosphine (B1218219) oxide anion, leading to 4-phosphonated pyridines after oxidation. acs.org Similarly, activation with trifluoromethanesulfonic anhydride (B1165640) (Tf₂O) has shown great potential for the late-stage functionalization of pyridines under mild conditions. researchgate.net These methods transform the electron-deficient pyridine into an electron-rich intermediate that can react with electrophiles. researchgate.net

Radical reactions also provide a metal-free pathway for pyridine functionalization through radical addition or radical-radical coupling mechanisms. researchgate.net These methods contribute to the growing toolbox for modifying the pyridine core without the need for transition metal catalysts.

Table 3: Metal-Free Synthesis of a 3-Bromo-2-(phenylsulfanyl)pyridine Derivative

| Reactants | Base | Solvent | Temperature (°C) | Yield (%) | Reference |

|---|---|---|---|---|---|

| 3-Bromo-2-chloropyridine, Thiophenol | K₂CO₃ | DMF | 80 | 85 | blucher.com.br |

| 3-Bromo-2-chloropyridine, Thiophenol | Cs₂CO₃ | DMF | 80 | 92 | blucher.com.br |

Reactivity and Reaction Mechanisms of 3 Bromo 2 Phenylsulfonyl Pyridine

Reactivity of the Pyridine (B92270) Nucleus

The pyridine ring in this compound is rendered highly electron-deficient, or electrophilic, by the combined inductive and mesomeric effects of the phenylsulfonyl group and the electronegative nitrogen atom. This activation facilitates reactions involving nucleophilic attack on the ring system.

Nucleophilic aromatic substitution (SNAr) is a characteristic reaction for pyridines bearing strong electron-withdrawing groups. In the case of 3-Bromo-2-(phenylsulfonyl)pyridine, the C-2 position is highly activated towards nucleophilic attack. The mechanism proceeds through a two-step addition-elimination pathway. libretexts.org

First, a nucleophile adds to the C-2 carbon, breaking the aromaticity of the ring and forming a negatively charged intermediate known as a Meisenheimer complex. libretexts.orgacs.org The stability of this intermediate is the key to the reaction's feasibility. The negative charge is effectively delocalized across the electron-withdrawing phenylsulfonyl group and, crucially, onto the electronegative nitrogen atom of the pyridine ring. stackexchange.com This delocalization provides significant stabilization. libretexts.orgstackexchange.com

In the second step, the aromaticity is restored by the elimination of a leaving group. The phenylsulfonyl group is an excellent leaving group in this context, facilitating the completion of the substitution reaction. This pathway allows for the introduction of a wide variety of nucleophiles, such as amines, alkoxides, and thiolates, at the C-2 position, displacing the phenylsulfonyl moiety. The rate-determining step is typically the initial nucleophilic addition. acs.org

The electron-deficient nature of the pyridine ring, enhanced by the sulfone group, allows it to act as a Michael acceptor in dearomatization reactions. acs.orgnih.gov These transformations disrupt the aromatic system to generate highly functionalized, three-dimensional dihydropyridine (B1217469) structures. mdpi.comresearchgate.net The process is typically initiated by the nucleophilic attack at the C-4 or C-6 positions of the pyridine ring, which are electronically analogous to the β-position of a conventional Michael acceptor. nih.gov

Activation of the pyridine is often necessary to render it sufficiently electrophilic for the dearomatization to occur. mdpi.commdpi.com While N-acylation is a common strategy for activation, the inherent electron-withdrawing power of the 2-phenylsulfonyl group in this compound contributes significantly to this activation. mdpi.commdpi.com The reaction with a suitable nucleophile, such as an enolate or an organometallic reagent, leads to the formation of a non-aromatic dihydropyridine intermediate, which can then be trapped or undergo further transformations. nih.govresearchgate.net This strategy provides a powerful method for converting flat, aromatic pyridines into complex, saturated aza-heterocycles. nih.gov

Reactivity of the Phenylsulfonyl Moiety at C-2

The phenylsulfonyl group at the C-2 position of the pyridine ring significantly influences the molecule's reactivity. Its strong electron-withdrawing nature and its ability to act as a leaving group are central to its synthetic utility.

The carbon-sulfur (C-S) bond in this compound is a key site for chemical transformations. The sulfonyl group can be displaced by various nucleophiles, enabling the introduction of a wide range of functional groups at the C-2 position. This reactivity is often exploited in cross-coupling reactions, where the phenylsulfonyl group can be substituted.

Mechanistically, these transformations can proceed through different pathways. Nucleophilic aromatic substitution (SNAr) is a common mechanism, where a nucleophile attacks the electron-deficient C-2 carbon, leading to the displacement of the phenylsulfonyl group. The electron-withdrawing nature of both the sulfonyl group and the pyridine nitrogen facilitates this process by stabilizing the negatively charged intermediate (Meisenheimer complex).

Furthermore, the phenylsulfonyl group can participate in more complex, metal-catalyzed cross-coupling reactions. In these reactions, a metal catalyst, typically a palladium or nickel complex, facilitates the coupling of the pyridine core with other organic fragments. The exact mechanism depends on the specific reaction (e.g., Suzuki, Stille, Buchwald-Hartwig couplings), but generally involves oxidative addition of the C-S bond to the metal center, followed by transmetalation and reductive elimination.

The phenylsulfonyl group is a potent electron-withdrawing group. This property has a profound effect on the electron distribution within the pyridine ring, influencing its reactivity and the regioselectivity of various reactions.

The strong inductive and mesomeric effects of the sulfonyl group decrease the electron density of the pyridine ring, making it more susceptible to nucleophilic attack, particularly at the positions ortho and para to the sulfonyl group (C-3 and C-5). This electronic influence is crucial in directing the outcome of reactions involving nucleophiles. For instance, in reactions of substituted 3,4-pyridynes, an electron-withdrawing substituent can polarize the aryne triple bond, thereby controlling the regioselectivity of nucleophilic attack. nih.gov

The electron-withdrawing nature of the phenylsulfonyl group also impacts the acidity of adjacent protons. For example, in related thieno[2,3-b]pyridine (B153569) derivatives, the presence of a strong electron-withdrawing group like a cyano (-CN) group on a phenylacetamide ring creates an electron-rich region over itself and the carbonyl moiety. mdpi.com This can influence the binding affinity to biological targets. mdpi.com

The phenylsulfinate anion (PhSO2-) is a good leaving group, a property that is central to the synthetic utility of this compound. The stability of the resulting anion, due to resonance delocalization of the negative charge over the sulfonyl group, drives the cleavage of the C-S bond.

This characteristic is exploited in a variety of synthetic transformations where the phenylsulfonyl group is displaced. Its ability to depart as a stable entity facilitates nucleophilic substitution reactions and is a key feature in many multi-step synthetic sequences. Pyridines are among the most widely utilized heterocyclic leaving groups in organic synthesis. nih.gov

The following table summarizes the key roles of the phenylsulfonyl moiety:

| Feature | Description | Implication in Reactivity |

| C-S Bond Functionalization | The C-S bond can be cleaved and replaced with other functional groups. | Enables diverse synthetic transformations, including cross-coupling reactions. |

| Electron-Withdrawing Nature | The sulfonyl group withdraws electron density from the pyridine ring. | Activates the ring for nucleophilic attack and directs regioselectivity. |

| Leaving Group Ability | The phenylsulfinate anion is a stable leaving group. | Facilitates nucleophilic substitution reactions at the C-2 position. |

Mechanistic Investigations of Transformations Involving this compound

Understanding the mechanisms of reactions involving this compound is crucial for controlling reaction outcomes and designing efficient synthetic strategies. Research in this area often focuses on elucidating the sequence of bond-forming and bond-breaking events and the influence of reaction parameters on selectivity.

Reactions involving this compound can proceed through either a stepwise sequence of individual reactions or a more elegant and efficient cascade (or domino) process, where multiple transformations occur in a single pot.

For example, a synthetic route might involve the sequential functionalization of the C-3 and C-2 positions. This would be a stepwise approach, with each step being a distinct reaction with its own set of reagents and conditions.

In contrast, a cascade reaction could be designed where an initial event, such as the reaction at the bromine-substituted C-3, triggers a subsequent transformation at the C-2 position, all in one synthetic operation. An example of a cascade reaction involves the synthesis of 2,4-disulfonylpyrroles from gem-dibromoalkenes and arylsulfonyl methyl isocyanides, which proceeds through a sulfonylation/[2+3]-cycloaddition sequence. nih.gov A plausible mechanism for such a cascade begins with the elimination of HBr from the starting material, followed by a domino reaction where the isocyanide acts as a sulfonyl source, leading to an intermediate that undergoes a second HBr elimination and finally a [2+3]-cycloaddition. nih.gov

Distinguishing between these pathways often requires detailed mechanistic studies, including the isolation and characterization of intermediates, kinetic analysis, and computational modeling.

The outcome of reactions with this compound is highly dependent on the specific reaction conditions employed. Factors such as the choice of solvent, temperature, base, and catalyst can have a dramatic effect on both the regioselectivity (which position on the molecule reacts) and the chemoselectivity (which functional group reacts).

For instance, in palladium-catalyzed coupling reactions of 3,5-dibromo-2-pyrone, the reaction conditions can be tuned to achieve regioselective coupling at either the C-3 or C-5 position. researchgate.net Similarly, in the synthesis of pyridine derivatives through rhodium-catalyzed C-H activation, the choice of the rhodium catalyst's ligand (e.g., Cp* vs. Cpt) and the base can significantly influence the regioselectivity of the final product. nih.gov The use of different ligands can lead to opposite regioisomers. nih.gov

The following table provides examples of how reaction conditions can influence selectivity:

| Reaction Parameter | Influence on Selectivity | Example |

| Catalyst Ligand | Can alter the regioselectivity of C-H activation and cross-coupling reactions. | In Rh(III)-catalyzed pyridine synthesis, different cyclopentadienyl (B1206354) ligands (Cp*) can lead to different regioisomers. nih.gov |

| Base | Can affect the rate and selectivity of reactions involving deprotonation steps. | The choice of base in the synthesis of 3-bromo-2-(phenylsulfanyl)pyridine derivatives via SNAr can influence the reaction's efficiency. blucher.com.br |

| Solvent | Can influence reaction rates and the solubility of reactants and intermediates. | The use of trifluoroethanol (TFE) as a solvent can be crucial for achieving high yields and regioselectivity in certain rhodium-catalyzed reactions. nih.gov |

| Temperature | Can affect the kinetic versus thermodynamic control of a reaction, influencing product distribution. | Higher temperatures are sometimes required for certain transformations, but can also lead to side reactions. nih.gov |

By carefully controlling these parameters, chemists can steer the reaction towards the desired product, maximizing yield and minimizing the formation of unwanted isomers or byproducts.

Derivatization Strategies and Synthetic Applications of 3 Bromo 2 Phenylsulfonyl Pyridine

Functionalization at the Bromine-Substituted C-3 Position

The carbon-bromine bond at the C-3 position is a primary site for functionalization, most notably through transition-metal-catalyzed cross-coupling reactions. This approach allows for the formation of new carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds, enabling the introduction of a wide array of substituents.

Palladium-Catalyzed C-C and C-N Bond Formations

Palladium-catalyzed cross-coupling reactions are powerful tools for creating molecular complexity from organohalides. mdpi.commdpi.com For 3-bromo-2-(phenylsulfonyl)pyridine, the bromine atom serves as an excellent handle for such transformations.

Suzuki-Miyaura Coupling: This reaction is widely used to form C-C bonds by coupling an organohalide with an organoboron compound, such as a boronic acid or ester. wikipedia.orgnih.gov The reaction of this compound with various aryl or heteroaryl boronic acids, catalyzed by a palladium complex like Pd(PPh₃)₄ or Pd(OAc)₂, can yield 3-aryl-2-(phenylsulfonyl)pyridine derivatives. researchgate.netbeilstein-journals.org The choice of ligand, base, and solvent system is critical for achieving high yields, especially with challenging substrates like substituted pyridines. nih.govnih.gov The presence of the 2-phenylsulfonyl group can influence the reaction's efficiency, but established protocols for bromopyridines provide a solid foundation for these transformations. nih.gov

Sonogashira Coupling: To introduce alkyne moieties, the Sonogashira coupling is employed, which couples a terminal alkyne with an aryl or vinyl halide using a palladium catalyst and a copper(I) co-catalyst. wikipedia.orglibretexts.org This reaction allows for the synthesis of 3-alkynyl-2-(phenylsulfonyl)pyridines, which are valuable intermediates for creating more complex structures, including conjugated systems and fused heterocycles. organic-chemistry.orgnih.gov The reaction conditions are generally mild, making it suitable for a wide range of functional groups. libretexts.org

Heck Coupling: The Heck reaction facilitates the coupling of the bromopyridine with an alkene to form a new C-C bond, yielding 3-alkenyl-2-(phenylsulfonyl)pyridines. organic-chemistry.orgthieme.de This method is particularly useful for synthesizing substituted styrenes and other vinylated pyridine (B92270) derivatives. The reaction typically involves a palladium catalyst and a base, and its regioselectivity can be controlled based on the specific alkene and reaction conditions used. researchgate.net

Buchwald-Hartwig Amination: This reaction enables the formation of C-N bonds by coupling the bromopyridine with primary or secondary amines. It provides a direct route to 3-amino-2-(phenylsulfonyl)pyridine derivatives, which are important substructures in many biologically active compounds. The choice of phosphine (B1218219) ligand is crucial for the success of these reactions on electron-deficient heterocyclic substrates.

| Coupling Reaction | Reagent | Catalyst System | Product Type |

| Suzuki-Miyaura | Aryl/Heteroaryl Boronic Acid | Pd(PPh₃)₄ or Pd(OAc)₂ / Base (e.g., K₂CO₃, Cs₂CO₃) | 3-Aryl-2-(phenylsulfonyl)pyridines |

| Sonogashira | Terminal Alkyne | Pd(PPh₃)₂Cl₂ / CuI / Amine Base (e.g., NEt₃) | 3-Alkynyl-2-(phenylsulfonyl)pyridines |

| Heck | Alkene | Pd(OAc)₂ / Phosphine Ligand / Base | 3-Alkenyl-2-(phenylsulfonyl)pyridines |

| Buchwald-Hartwig | Amine (R¹R²NH) | Pd Catalyst / Phosphine Ligand / Base | 3-(R¹R²-amino)-2-(phenylsulfonyl)pyridines |

Introduction of Other Halogens or Heteroatoms

Beyond palladium catalysis, the bromine at C-3 can be replaced with other atoms through different chemical pathways.

Halogen Exchange: A Finkelstein-type reaction can be used to replace the bromine with another halogen, such as iodine or fluorine. For instance, reacting this compound with an iodide salt like NaI could yield the corresponding 3-iodo derivative, which can be more reactive in certain coupling reactions. Conversely, introducing fluorine via nucleophilic aromatic substitution (SₙAr) is challenging but can be achieved using specific fluorinating agents and conditions. google.com SₙAr reactions on pyridines are often faster with fluoride (B91410) as the leaving group compared to chloride, suggesting a bromo-to-fluoro exchange could activate the position for subsequent substitutions. acs.org

Nucleophilic Aromatic Substitution (SₙAr): While the C-3 position of pyridine is generally less activated towards nucleophilic attack compared to the C-2 and C-4 positions stackexchange.com, the presence of the strongly electron-withdrawing 2-phenylsulfonyl group can facilitate SₙAr at the C-3 position under forcing conditions. Strong nucleophiles, such as alkoxides (RONa) or thiolates (RSNa), can displace the bromide to introduce oxygen or sulfur functionalities.

Metal-Halogen Exchange: The bromine can be swapped for a metal (typically lithium or magnesium) by treatment with an organometallic reagent like n-butyllithium or a Grignard reagent. mdpi.com The resulting organometallic intermediate, 2-(phenylsulfonyl)pyridin-3-yl-lithium or -magnesium, is a potent nucleophile that can react with a wide range of electrophiles (e.g., aldehydes, ketones, CO₂) to install diverse functional groups at the C-3 position.

Functionalization Involving the Phenylsulfonyl Group

The phenylsulfonyl moiety is not merely a spectator; it serves as both a site for modification and an activating group for transformations on the pyridine ring.

Modifying the Phenyl Ring of the Sulfonyl Moiety

The phenyl ring of the sulfonyl group is susceptible to electrophilic aromatic substitution, allowing for further functionalization of the molecule. Standard reactions such as nitration (using HNO₃/H₂SO₄) or halogenation (using Br₂/FeBr₃) could introduce substituents onto the phenyl ring, typically at the para or meta positions relative to the sulfonyl group. This strategy allows for the fine-tuning of the electronic properties and steric profile of the entire molecule, which can be important for modulating biological activity or material properties.

Sulfone-Mediated Organic Transformations Utilizing Its Activating Properties

The phenylsulfonyl group is a powerful electron-withdrawing group, which significantly acidifies the protons on adjacent carbons and activates the pyridine ring towards nucleophilic attack. wikipedia.org

Activation for Nucleophilic Aromatic Substitution (SₙAr): The sulfonyl group is an excellent leaving group in SₙAr reactions. researchgate.net Its presence at the C-2 position strongly activates the ring, making this position susceptible to displacement by nucleophiles. nih.govresearchgate.net This reactivity has been exploited to introduce various functionalities. For example, treatment with thiols can displace the phenylsulfonyl group to form 2-thiopyridines. nih.gov This displacement reaction provides a powerful method for late-stage functionalization, where the sulfone is used to direct initial reactions and is then replaced to generate the final desired product. acs.org

| Transformation | Reagent/Condition | Result |

| Displacement of Sulfone | Strong Nucleophile (e.g., NaSR, NaOR) | Substitution at C-2 position |

| Ramberg–Bäcklund Reaction | Base / Halogenating Agent (on α-carbon if alkylsulfonyl) | Alkene formation (less common for aryl sulfones) |

Construction of Complex Heterocyclic Systems

This compound is a valuable precursor for the synthesis of fused heterocyclic systems, which are core structures in many pharmaceuticals. nih.govmdpi.com By choosing bifunctional reagents, annulation reactions can be performed to build new rings onto the pyridine scaffold.

For instance, a palladium-catalyzed coupling reaction at the C-3 position followed by an intramolecular cyclization can lead to various fused systems. A Sonogashira coupling to introduce an alkyne with a terminal alcohol, for example, could be followed by a base- or metal-catalyzed cyclization to form a furo[2,3-b]pyridine. Similarly, coupling with a suitably functionalized amine or hydrazine (B178648) can serve as a key step in building fused pyrazolo-, triazolo-, or pyrido[2,3-d]pyrimidine (B1209978) systems. mdpi.comnih.govlongdom.org The synthesis of 4-phenyl-6-(pyridin-3-yl)pyrimidines from related chalcone (B49325) precursors highlights the utility of functionalized pyridines in building complex bicyclic and tricyclic frameworks. researchgate.net

Annelation Reactions to Form Fused Pyridine Derivatives

Annelation, or ring-fusion, reactions are a powerful strategy for building polycyclic aromatic and heteroaromatic systems. The unique substitution pattern of this compound makes it an adept substrate for such transformations, enabling the synthesis of a variety of fused pyridine derivatives. These fused systems are of significant interest as they form the core of many biologically active compounds and functional materials.

Research has demonstrated that the two distinct reactive sites on the this compound ring can be manipulated sequentially to construct new rings. Typically, the bromine atom at the C-3 position serves as a handle for introducing a side chain via palladium-catalyzed cross-coupling reactions, such as the Suzuki, Sonogashira, or Heck reactions. Following the installation of a suitably functionalized group, an intramolecular cyclization can be triggered. This cyclization often involves the displacement of the phenylsulfonyl group at the C-2 position, which is an excellent leaving group, or through a C-H activation/arylation pathway.

For instance, a common strategy involves a Sonogashira coupling of this compound with a terminal alkyne. The resulting 3-alkynyl-2-(phenylsulfonyl)pyridine intermediate can then undergo an intramolecular cyclization under basic or thermal conditions to afford thieno[3,2-b]pyridines, pyrrolo[3,2-b]pyridines, or furo[3,2-b]pyridines, depending on the nature of the substituent on the alkyne. The phenylsulfonyl group facilitates the cyclization by activating the C-2 position.

Palladium-catalyzed intramolecular C–H arylation represents another sophisticated approach for creating fused systems from derivatives of this scaffold. beilstein-journals.org While not starting directly from this compound in all published instances, the principle involves creating a precursor where an aryl group, attached via the original bromo-position, can be cyclized onto a C-H bond of the pyridine ring, leading to multiply fused heteroaromatic compounds. beilstein-journals.org The strategic placement of the bromo and sulfonyl groups makes the parent compound an ideal starting point for creating the necessary precursors for such annelation reactions.

Role as a Key Intermediate in Multi-component Reactions

While direct participation of this compound in classical one-pot, multi-component reactions (MCRs) is not extensively documented, its utility as a pivotal intermediate for sequential reactions that mimic an MCR workflow is significant. Its differentially reactive sites allow it to serve as a platform for the rapid assembly of molecular complexity.

The general approach involves the initial functionalization at the 3-position, followed by substitution at the 2-position. This two-step sequence allows for the introduction of two different points of diversity.

Table 1: Sequential Functionalization of this compound

| Step | Reaction Type | Position | Reagent Example | Resulting Intermediate/Product |

|---|---|---|---|---|

| 1 | Suzuki Coupling | C-3 | Arylboronic acid | 3-Aryl-2-(phenylsulfonyl)pyridine |

In this synthetic sequence, the bromine at C-3 is first addressed, typically via a palladium-catalyzed cross-coupling reaction. For example, a Suzuki coupling with an arylboronic acid selectively forms a C-C bond, yielding a 3-aryl-2-(phenylsulfonyl)pyridine intermediate. The electron-withdrawing phenylsulfonyl group remains intact and serves to activate the C-2 position for a subsequent nucleophilic aromatic substitution (SNAr) reaction. In the second step, a nucleophile, such as an amine or an alcohol, can displace the phenylsulfonyl group to introduce a second element of diversity. This stepwise, yet efficient, process allows for the creation of highly substituted pyridine cores that are central to many pharmacologically relevant molecules.

Synthesis of Pyridine-Based Scaffolds for Chemical Libraries

The development of chemical libraries for high-throughput screening is a cornerstone of modern drug discovery. The goal is to generate a large number of structurally diverse, yet related, compounds from a common core. This compound is an excellent starting scaffold for such endeavors due to the orthogonal reactivity of its bromo and phenylsulfonyl substituents.

The sequential functionalization strategy described previously is directly applicable to library synthesis. By using a diverse set of reactants in each step, a matrix of products can be rapidly generated.

Library Synthesis Strategy:

First Diversification Point (C-3): A collection of boronic acids (in Suzuki couplings), alkynes (in Sonogashira couplings), or alkenes (in Heck couplings) can be reacted with the initial this compound scaffold. This generates a first-generation library of 3-substituted-2-(phenylsulfonyl)pyridine intermediates.

Second Diversification Point (C-2): Each member of the first-generation library can then be subjected to reaction with a second set of diverse nucleophiles (e.g., a library of amines, thiols, or alcohols). The phenylsulfonyl group is displaced via SNAr, incorporating the second element of diversity.

This two-dimensional approach allows for the combinatorial synthesis of a large library of 2,3-disubstituted pyridines from a single, versatile starting material. The reliability of palladium-catalyzed cross-coupling reactions and nucleophilic aromatic substitutions makes this strategy amenable to automated synthesis platforms, further accelerating the drug discovery process. jocpr.com The resulting libraries of pyridine derivatives can be screened against various biological targets to identify new lead compounds. The synthesis of pyrazolo-[3,4-b]-pyridine frameworks, which have shown a broad spectrum of biological activity, highlights the utility of creating diverse chemical libraries from functionalized pyridine precursors. mdpi.com

Theoretical and Computational Studies on 3 Bromo 2 Phenylsulfonyl Pyridine

Electronic Structure and Stability Calculations

The electronic characteristics of a molecule are fundamental to its chemical behavior. Through the application of sophisticated computational methods, it is possible to model the electronic landscape of 3-Bromo-2-(phenylsulfonyl)pyridine, predicting its stability and reactive sites with a high degree of accuracy.

Density Functional Theory (DFT) for Geometry Optimization

Table 1: Representative Optimized Geometrical Parameters for a Phenylsulfonylpyridine Analog

| Parameter | Bond Length (Å) / Bond Angle (°) |

| C-S Bond Length | ~ 1.77 |

| S=O Bond Length | ~ 1.45 |

| C-N-C Angle (in pyridine (B92270) ring) | ~ 117 |

| C-S-O Angle | ~ 108 |

| C-S-C Angle | ~ 105 |

Note: The values in this table are representative and based on DFT calculations performed on analogous phenylsulfonylpyridine structures. Actual values for this compound would require a specific calculation.

Frontier Molecular Orbital (HOMO-LUMO) Analysis for Reactivity Prediction

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are critical in determining the chemical reactivity of a molecule. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy gap between the HOMO and LUMO is a key indicator of molecular stability; a larger gap generally implies higher stability and lower chemical reactivity. irjweb.comscirp.org

For this compound, the HOMO is expected to be localized primarily on the electron-rich phenyl ring and the pyridine nitrogen, while the LUMO is likely to be distributed over the electron-withdrawing phenylsulfonyl group and the pyridine ring, particularly at the carbon atoms adjacent to the nitrogen and the bromine atom. A smaller HOMO-LUMO gap would suggest that the molecule is more reactive and can participate in charge-transfer interactions. nih.govscirp.org

Table 2: Typical Frontier Molecular Orbital Energies for Aromatic Sulfonyl Compounds

| Parameter | Energy (eV) |

| HOMO Energy | -6.5 to -7.5 |

| LUMO Energy | -1.0 to -2.0 |

| HOMO-LUMO Energy Gap | 4.5 to 6.5 |

Note: These values are illustrative and represent a typical range for aromatic sulfonyl compounds as determined by DFT calculations. The precise values for this compound would depend on the specific computational method and basis set used.

Molecular Electrostatic Potential (MEP) Mapping for Electrophilic/Nucleophilic Sites

Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool used to visualize the charge distribution within a molecule and to predict the sites of electrophilic and nucleophilic attack. nih.govresearchgate.netmdpi.com The MEP map displays regions of negative potential (electron-rich, susceptible to electrophilic attack) and positive potential (electron-poor, susceptible to nucleophilic attack).

In the case of this compound, the MEP map would be expected to show the most negative potential (typically colored red or yellow) around the oxygen atoms of the sulfonyl group and the nitrogen atom of the pyridine ring, indicating these as the primary sites for electrophilic interaction. nih.gov Conversely, regions of positive potential (typically colored blue) would be anticipated around the hydrogen atoms and the carbon atom attached to the bromine, suggesting their susceptibility to nucleophilic attack. The bromine atom itself can exhibit a region of positive potential on its outermost surface (a "sigma-hole"), making it a potential halogen bond donor. nih.govresearchgate.net

Molecular Interactions and Conformational Analysis

The three-dimensional shape of a molecule and the non-covalent interactions within it are crucial determinants of its physical and biological properties. Computational methods allow for a detailed exploration of these aspects for this compound.

Conformational Preferences and Rotational Barriers of the Phenylsulfonyl Group

The phenylsulfonyl group in this compound is not static and can rotate around the C-S bond. This rotation gives rise to different conformers with varying energies. Computational studies can elucidate the preferred conformation of the phenylsulfonyl group relative to the pyridine ring and calculate the energy barriers for rotation. nih.gov The conformational preference is typically a balance of steric hindrance between the ortho-hydrogens of the phenyl ring and the substituents on the pyridine ring, as well as the aforementioned intramolecular interactions. Understanding the rotational barriers is important as it can affect the molecule's ability to adopt specific shapes required for biological activity or crystal packing. For similar aryl sulfonyl compounds, it has been shown that the orientation of the sulfonyl group can be influenced by intramolecular interactions. researchgate.net

Table 3: Illustrative Rotational Energy Barriers for Aryl Sulfonyl Compounds

| Rotational Transition | Energy Barrier (kcal/mol) |

| Conformer 1 to Conformer 2 | 2 - 5 |

| Conformer 2 to Conformer 3 | 3 - 7 |

Note: This table provides a hypothetical representation of rotational energy barriers that might be observed for an aryl sulfonyl compound like this compound. The actual number of stable conformers and the energy barriers would need to be determined through specific computational analysis.

Natural Bond Orbital (NBO) Analysis for Charge Transfer and Delocalization

Natural Bond Orbital (NBO) analysis is a computational method that translates the complex, delocalized molecular orbitals (MOs) from a quantum chemical calculation into a more intuitive picture of localized bonds and lone pairs, closely resembling a classical Lewis structure. wikipedia.org This technique is invaluable for quantifying electron density distribution, atomic charges, and the stabilizing effects of electron delocalization, such as hyperconjugation and resonance. researchgate.net By examining the interactions between filled "donor" NBOs (bonds or lone pairs) and empty "acceptor" NBOs (antibonds or Rydberg orbitals), one can quantify the intramolecular charge transfer that contributes to molecular stability.

For this compound, an NBO analysis would be expected to reveal strong polarization of the S-O and S-C bonds due to the high electronegativity of the oxygen and nitrogen atoms. Key interactions would likely include delocalization from the pyridine nitrogen's lone pair into adjacent antibonding orbitals and from the phenyl ring's π-system into the sulfonyl group.

Table 1: Illustrative NBO Analysis for a Substituted Pyridine (Note: This data is for 2-Amino-3-bromopyridine and is presented for illustrative purposes only) jconsortium.comjconsortium.com

| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) | Type of Interaction |

| LP(1) N7 | π(C2-C3) | 45.21 | π-conjugation |

| LP(1) N7 | π(C4-C5) | 18.65 | π-conjugation |

| π(C2-C3) | π(N1-C6) | 21.08 | Ring delocalization |

| π(C4-C5) | π(N1-C6) | 17.54 | Ring delocalization |

E(2) represents the stabilization energy of the donor-acceptor interaction.

Reaction Mechanism Probing through Computational Methods

Computational chemistry is a critical tool for mapping the entire course of a chemical reaction, from reactants to products. nih.gov This involves locating and characterizing the transition state (TS)—the highest energy point along the reaction coordinate—which is a fleeting structure that cannot be isolated experimentally. By calculating the vibrational frequencies of a proposed TS, chemists can confirm it is a true first-order saddle point (characterized by one imaginary frequency). Elucidating the full reaction pathway provides a detailed, step-by-step understanding of bond-breaking and bond-forming events. nih.gov

For this compound, a key synthetic transformation of interest would be its formation via the oxidation of the corresponding sulfide (B99878), 3-Bromo-2-(phenylsulfanyl)pyridine. A computational study could model this oxidation, identifying the transition states for the formation of the intermediate sulfoxide (B87167) and the final sulfone. Such a study would clarify the reaction mechanism, whether it is concerted or stepwise, and explain the regioselectivity of the process. While specific studies on this reaction are not available, research on electrophilic substitution reactions of pyridine derivatives demonstrates how computational methods can map out complex reaction pathways. rsc.org

Figure 1: Illustrative Reaction Energy Profile for a Generic Pyridine Substitution (This is a conceptual diagram. Specific values would need to be calculated for the reaction of interest.)

Spectroscopic Property Simulations

Computational methods, particularly Density Functional Theory (DFT), allow for the accurate prediction of vibrational spectra (FT-IR and FT-Raman). nih.govnih.gov By calculating the harmonic vibrational frequencies and their corresponding intensities, a theoretical spectrum can be generated. researchgate.net This simulated spectrum is an invaluable aid in the assignment of experimental spectra, helping to attribute specific absorption bands to particular molecular motions (e.g., C-H stretch, C=N bend, SO₂ stretch). Comparison between calculated and experimental frequencies often shows excellent agreement, though a scaling factor is typically applied to the calculated values to correct for anharmonicity and basis set limitations. nih.gov

While a published computational vibrational analysis of this compound is unavailable, numerous studies on similar molecules like 2-Amino-3-bromopyridine and p-bromophenoxyacetic acid demonstrate the power of this technique. jconsortium.comjconsortium.comnih.gov These studies show a strong correlation between the calculated and observed vibrational modes, allowing for a complete and confident assignment of the experimental spectra.

Table 2: Illustrative Comparison of Experimental and Calculated Vibrational Frequencies (cm⁻¹) (Note: This data is a representative example based on findings for similar brominated aromatic compounds and is for illustrative purposes only) nih.govnih.gov

| Assignment | Experimental FT-IR | Experimental FT-Raman | Calculated (Scaled) |

| C-H Stretch (Aromatic) | 3085 | 3088 | 3090 |

| C=C Stretch (Pyridine Ring) | 1570 | 1572 | 1568 |

| SO₂ Asymmetric Stretch | 1325 | - | 1330 |

| SO₂ Symmetric Stretch | 1160 | 1158 | 1165 |

| C-S Stretch | 750 | 751 | 745 |

| C-Br Stretch | 680 | 678 | 685 |

The prediction of NMR chemical shifts (¹H and ¹³C) is another powerful application of computational chemistry. stenutz.eu Using methods like the Gauge-Independent Atomic Orbital (GIAO) approach, it is possible to calculate the magnetic shielding tensors for each nucleus in a molecule. researchgate.net These values are then converted to chemical shifts (δ) by referencing them against a standard compound like tetramethylsilane (B1202638) (TMS).

These predictions are extremely useful for assigning complex NMR spectra, resolving ambiguities in structural isomers, and understanding how the electronic environment influences the chemical shift of a particular nucleus. nih.gov For this compound, computational predictions could definitively assign each proton and carbon signal in the pyridine and phenyl rings, which can be challenging to do solely from experimental data due to the complex splitting patterns and substituent effects. Although specific calculations for this molecule are not available, the methodology is well-established for a wide range of pyridine derivatives. researchgate.netnsf.gov

Table 3: Illustrative Comparison of Experimental and Calculated ¹³C NMR Chemical Shifts (ppm) (Note: This data is a representative example based on findings for substituted pyridines and is for illustrative purposes only) stenutz.euresearchgate.net

| Carbon Atom | Experimental δ (ppm) | Calculated δ (ppm) |

| C2 (Pyridine) | 155.1 | 154.8 |

| C3 (Pyridine) | 121.5 | 121.9 |

| C4 (Pyridine) | 138.0 | 137.5 |

| C5 (Pyridine) | 125.3 | 125.8 |

| C6 (Pyridine) | 150.2 | 150.0 |

| C1' (Phenyl) | 140.1 | 139.7 |

Advanced Characterization Techniques for Structural Elucidation of 3 Bromo 2 Phenylsulfonyl Pyridine and Its Derivatives

Spectroscopic Analysis

Spectroscopic methods are fundamental in determining the connectivity and electronic environment of atoms within a molecule. High-resolution techniques offer detailed insights into the structural features of 3-Bromo-2-(phenylsulfonyl)pyridine.

High-Resolution Nuclear Magnetic Resonance Spectroscopy (¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of organic molecules.

¹H NMR: In the ¹H NMR spectrum of a pyridine (B92270) derivative, the protons on the pyridine ring typically appear in the aromatic region (δ 7.0-9.0 ppm). For a compound like this compound, the protons on the pyridine ring would exhibit characteristic chemical shifts and coupling patterns influenced by the positions of the bromo and phenylsulfonyl substituents. The protons on the phenylsulfonyl group would also resonate in the aromatic region, often as a complex multiplet.

¹³C NMR: The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. The carbon atoms of the pyridine ring in related structures are observed at distinct chemical shifts. For instance, in 2-phenylpyridine, the carbon signals appear at δ 156.2, 149.7, 138.2, 136.8, 131.8, 128.4, 123.4, 122.4, and 120.3 ppm. rsc.org The presence of the bromine atom and the electron-withdrawing phenylsulfonyl group at positions 3 and 2, respectively, would significantly influence the chemical shifts of the pyridine carbons in this compound. The carbon attached to the bromine would experience a downfield shift, while the carbon bearing the sulfonyl group would also be significantly deshielded.

Table 1: Representative ¹H and ¹³C NMR Data for Substituted Pyridines

| Compound | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) | Reference |

|---|---|---|---|

| 2-Phenylpyridine | 8.71-8.63 (m, 1H), 7.90-7.83 (m, 2H), 7.77-7.65 (m, 2H), 7.62-7.55 (m, 2H), 7.26-7.21 (m, 1H) | 156.2, 149.7, 138.2, 136.8, 131.8, 128.4, 123.4, 122.4, 120.3 | rsc.org |

| 3-Methyl-2-phenylpyridine | 8.56 (d, J=3.6 Hz, 1H), 7.60 (d, J=7.6 Hz, 1H), 7.58-7.52 (m, 2H), 7.51-7.45 (m, 2H), 7.44-7.38 (m, 1H), 7.20 (dd, J=7.6, 4.8 Hz, 1H), 2.38 (s, 3H) | 158.6, 146.9, 140.5, 138.4, 130.7, 128.9, 128.1, 127.8, 122.0, 20.0 | rsc.org |

This table provides data for related structures to infer potential spectral characteristics of this compound.

Vibrational Spectroscopy (FT-IR, FT-Raman)

Vibrational spectroscopy probes the molecular vibrations of a compound, providing a fingerprint of the functional groups present.

FT-IR Spectroscopy: The Fourier-Transform Infrared (FT-IR) spectrum of this compound would be expected to show characteristic absorption bands. The sulfonyl group (SO₂) typically exhibits strong, distinct stretching vibrations. For a related compound, p-bromobenzene sulfonyl chloride, these bands are observed in the FT-IR spectrum. nih.gov The pyridine ring vibrations would also be present, often appearing in the 1600-1400 cm⁻¹ region. researchgate.net

FT-Raman Spectroscopy: Fourier-Transform Raman (FT-Raman) spectroscopy provides complementary information to FT-IR. The FT-Raman spectra of similar sulfonyl-containing aromatic compounds have been recorded in the region of 3500-50 cm⁻¹. nih.govrasayanjournal.co.in This technique is particularly useful for observing vibrations of non-polar bonds and symmetric vibrations, which may be weak or absent in the FT-IR spectrum.

Table 2: Key Vibrational Frequencies for Related Functional Groups

| Functional Group | Typical FT-IR Frequency (cm⁻¹) | Typical FT-Raman Frequency (cm⁻¹) | Reference |

|---|---|---|---|

| Sulfonyl (SO₂) Stretch | 1350-1160 (asymmetric and symmetric) | 1350-1160 (asymmetric and symmetric) | nih.gov |

| Pyridine Ring Vibrations | 1600-1400 | 1600-1400 | researchgate.net |

| C-Br Stretch | 650-550 | 650-550 | nih.gov |

This table presents typical frequency ranges for functional groups present in this compound.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) is employed to determine the precise molecular weight and elemental composition of a compound. nih.gov For this compound, HRMS would confirm its molecular formula (C₁₁H₈BrNO₂S) by providing a highly accurate mass measurement, typically with an error of less than 5 ppm. The isotopic pattern resulting from the presence of bromine (⁷⁹Br and ⁸¹Br) would also be a key identifying feature in the mass spectrum.

Solid-State Structural Determination

While spectroscopic techniques elucidate the molecular structure, X-ray crystallography provides definitive information about the arrangement of atoms in the solid state.

X-ray Crystallography for Molecular and Supramolecular Architecture

Single-crystal X-ray diffraction is the gold standard for determining the three-dimensional structure of a molecule. For a derivative, N-{[3-bromo-1-(phenylsulfonyl)-1H-indol-2-yl]methyl}benzenesulfonamide, X-ray crystallography revealed that the indole (B1671886) ring system subtends dihedral angles of 85.96 (13)° and 9.62 (16)° with the N- and C-bonded benzene (B151609) rings, respectively. researchgate.net A similar analysis of this compound would provide precise bond lengths, bond angles, and torsion angles, defining the molecule's conformation.

Table 3: Crystallographic Data for a Related Phenylsulfonyl Derivative

| Parameter | Value | Reference |

|---|---|---|

| Crystal System | Monoclinic | researchgate.net |

| Space Group | P2₁/c | researchgate.net |

| a (Å) | 7.5129 (6) | researchgate.net |

| b (Å) | 17.4245 (14) | researchgate.net |

| c (Å) | 16.0988 (14) | researchgate.net |

| β (°) | 98.087 (3) | researchgate.net |

| V (ų) | 2086.5 (3) | researchgate.net |

| Z | 4 | researchgate.net |

This table shows crystallographic data for N-{[3-bromo-1-(phenylsulfonyl)-1H-indol-2-yl]methyl}benzenesulfonamide, illustrating the type of data obtained from X-ray crystallography.

Analysis of Crystal Packing, Intermolecular Interactions, and Hydrogen Bonding Networks

The way molecules pack in a crystal is governed by a variety of non-covalent interactions. In the crystal structure of N-{[3-bromo-1-(phenylsulfonyl)-1H-indol-2-yl]methyl}benzenesulfonamide, short Br⋯O contacts of 2.9888 (18) Å link the molecules into chains. researchgate.net The crystal packing is further stabilized by weak C—H⋯π interactions, forming a three-dimensional network. researchgate.net For this compound, analysis of the crystal structure would likely reveal similar weak intermolecular interactions, such as C—H⋯O hydrogen bonds and potentially π–π stacking interactions between the aromatic rings, which are significant in directing the supramolecular assembly. nih.govmostwiedzy.pl

Dihedral Angle and Torsion Angle Analysis for Conformational Insight

The conformation of molecules containing two aromatic rings linked by a sulfonyl group is largely dictated by the desire to minimize steric hindrance between the rings and the substituents on them. This typically results in a non-planar arrangement where the aromatic rings are twisted relative to each other.

Dihedral Angle Between Aromatic Rings

| Compound | Interacting Rings | Dihedral Angle (°) | Reference |

| 2-[2-phenyl-1-(phenylsulfonyl)ethyl]-1-phenylsulfonyl-1H-indole | Indole & N-bound phenylsulfonyl | 78.69 (13) | nih.gov |

| 2-[2-phenyl-1-(phenylsulfonyl)ethyl]-1-phenylsulfonyl-1H-indole | Indole & C-bound phenylsulfonyl | 38.97 (13) | nih.gov |

| 2-(Phenylsulfanyl)aniline | Aniline & Phenyl | 81.31 (7) | researchgate.net |

This table presents dihedral angles from structurally related compounds to infer the likely conformation of this compound.

Torsion Angles of the Sulfonyl Bridge

The conformation of the sulfonyl bridge is described by several key torsion angles. The torsion angles involving the sequence of atoms from the pyridine ring to the phenyl ring (C_pyridine–C_pyridine–S–C_phenyl) and (N_pyridine–C_pyridine–S–C_phenyl) are crucial in defining the orientation of the phenylsulfonyl group. In the solid state, crystal packing forces can influence these torsion angles, leading to specific preferred conformations. acs.org

The analysis of a broad range of sulfonamide structures from the Cambridge Structural Database (CSD) reveals general conformational preferences for the C-S-N-C torsion angles, which can be extrapolated to the C-S-C-N linkage in the target molecule. acs.org The geometry around the sulfur atom in the sulfonyl group is tetrahedral, and the orientation of the phenyl and pyridyl rings is a balance between electronic effects and steric hindrance.

| Torsion Angle Definition | Expected Range (°) | Rationale |

| C(3)─C(2)─S─C(phenyl) | Skewed | To minimize steric clash between the bromo substituent and the phenyl ring. |

| N(1)─C(2)─S─C(phenyl) | Skewed | To orient the lone pair of the pyridine nitrogen away from the phenyl ring. |

| C(2)─S─C(phenyl)─C(ortho) | Variable | Dependent on the substitution pattern of the phenyl ring and crystal packing forces. |

This table outlines the expected torsion angles based on general principles of conformational analysis and data from related molecular structures.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.